Urdamycin B

Description

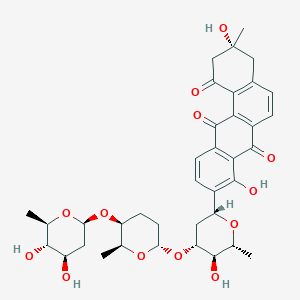

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O13/c1-15-24(49-28-11-22(38)32(40)16(2)48-28)9-10-27(47-15)50-26-12-25(46-17(3)33(26)41)19-7-8-21-31(34(19)42)36(44)20-6-5-18-13-37(4,45)14-23(39)29(18)30(20)35(21)43/h5-8,15-17,22,24-28,32-33,38,40-42,45H,9-14H2,1-4H3/t15-,16+,17+,22+,24-,25+,26+,27-,28-,32+,33+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYIFZVNJLDNAV-VSYBRGMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)OC7CC(C(C(O7)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)C[C@](C6)(C)O)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146541 | |

| Record name | Urdamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104542-46-3 | |

| Record name | (3R)-9-[2,6-Dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-β-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-β-D-arabino-hexopyranosyl]-3,4-dihydro-3,8-dihydroxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104542-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urdamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104542463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urdamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Urdamycin B from Streptomyces fradiae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin B, a member of the angucycline class of antibiotics, is a secondary metabolite produced by the soil bacterium Streptomyces fradiae. First identified as part of a broader screening for novel bioactive compounds, the urdamycins have garnered significant scientific interest due to their potent antibacterial and antitumor activities. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this compound. Detailed experimental protocols for the fermentation of Streptomyces fradiae Tü 2717, as well as the extraction and purification of this compound, are presented. Furthermore, this document summarizes the key quantitative data related to its physicochemical properties and biological efficacy, and delineates its biosynthetic pathway with accompanying diagrams to facilitate a deeper understanding of its molecular genesis.

Introduction

The ever-present challenge of antimicrobial resistance necessitates the continuous search for novel antibiotics. Natural products, particularly those derived from actinomycetes, remain a prolific source of structurally diverse and biologically active compounds. The angucyclines are a major family of aromatic polyketides known for their antibacterial and anticancer properties[1].

The urdamycins, a series of angucycline glycosides, were first isolated from the fermentation broth of Streptomyces fradiae strain Tü 2717 during a chemical screening program aimed at discovering new antibiotics[1][2]. This family of compounds, including this compound, exhibits significant activity against Gram-positive bacteria and the stem cells of murine L1210 leukemia[1][2]. More recent studies have continued to highlight the potential of urdamycins as anticancer agents.

This guide focuses specifically on this compound, providing detailed methodologies and quantitative data to support further research and development of this promising natural product.

Discovery and Producing Organism

This compound was discovered as part of the urdamycin complex produced by Streptomyces fradiae strain Tü 2717. The producing organism is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales, which are renowned for their ability to produce a wide array of secondary metabolites.

Physicochemical and Spectroscopic Properties of this compound

The structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₄O₁₃ | |

| Molecular Weight | 696.7 g/mol | |

| Appearance | Yellowish Powder |

Table 1: Physicochemical Properties of this compound.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 204.7 | |

| 2 | 45.1 | 2.78 (m), 3.15 (m) |

| 3 | 76.8 | 4.89 (m) |

| 4 | 35.2 | 2.05 (m), 2.35 (m) |

| 4a | 84.7 | |

| 5 | 55.0 | 2.70 (m) |

| 6 | 106.0 | 6.49 (s) |

| 6a | 165.8 | |

| 7 | 190.3 | |

| 7a | 115.5 | |

| 8 | 160.2 | |

| 9 | 140.1 | |

| 10 | 134.4 | 7.84 (d, 7.8) |

| 11 | 120.1 | 7.57 (d, 7.8) |

| 11a | 135.2 | |

| 12 | 183.9 | |

| 12a | 118.9 | |

| 12b | 83.5 | |

| 13-CH3 | 30.0 | 1.45 (s) |

| 1' | 95.7 | 5.28 (s) |

| 2' | 35.8 | 1.85 (m), 2.15 (m) |

| 3' | 78.8 | 3.85 (m) |

| 4' | 75.1 | 3.45 (m) |

| 5' | 67.8 | 3.03 (m) |

| 6'-CH3 | 18.2 | 1.25 (d, 6.0) |

| 1'' | 102.1 | 4.65 (d, 9.6) |

| 2'' | 35.1 | 1.65 (m), 2.25 (m) |

| 3'' | 25.4 | 1.55 (m), 1.95 (m) |

| 4'' | 70.2 | 3.35 (m) |

| 5'' | 71.8 | 3.75 (m) |

| 6''-CH3 | 14.6 | 1.18 (d, 6.0) |

| 5-SCH3 | 24.2 | 2.48 (s) |

Table 2: 1H and 13C NMR Data for Urdamycin X in CD3OD (as an example).

Biological Activity

This compound has demonstrated significant biological activity against Gram-positive bacteria and exhibits cytotoxic effects on cancer cell lines.

Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacteria are not extensively reported in the readily available literature, the urdamycin class is known for its activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Antitumor Activity

The urdamycins, including this compound, have shown cytotoxicity against various tumor cell lines. For instance, the parent compound, Urdamycin A, has been shown to be active against murine L1210 leukemia stem cells. While specific IC50 values for this compound are not detailed in the reviewed literature, related angucyclines have demonstrated potent anticancer activity.

Experimental Protocols

Fermentation of Streptomyces fradiae Tü 2717

5.1.1. Inoculum Preparation

-

Prepare Tryptone Soya Broth (TSB) medium.

-

Inoculate a single colony of S. fradiae Tü 2717 from a fresh agar plate into a 50 mL flask containing 10 mL of TSB.

-

Incubate the seed culture at 28°C for 3 days on a rotary shaker at 180 rpm.

5.1.2. Production Culture

-

Prepare AM production medium (2% soybean meal, 2% glucose, pH adjusted to 7.2).

-

Transfer 2 mL of the seed culture into a 500 mL flask containing 50 mL of AM production medium.

-

Incubate the production culture at 28°C for 5-7 days on a rotary shaker at 180 rpm.

Extraction and Isolation of this compound

-

Harvest and Extraction:

-

Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

-

Extract both the mycelium and the supernatant separately with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Subject the dissolved extract to column chromatography on silica gel using a gradient of chloroform and methanol as the mobile phase.

-

Alternatively, for larger scale, use a Diaion HP-20 column with a stepwise gradient of methanol in water.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Pool the fractions containing this compound.

-

-

Preparative HPLC:

-

Further purify the this compound-containing fractions by preparative High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Monitor the elution at appropriate wavelengths (e.g., 254 nm and 430 nm).

-

Collect the fractions corresponding to the this compound peak.

-

Lyophilize the pure fractions to obtain this compound as a powder.

-

Biosynthesis of this compound

The biosynthesis of this compound begins with the formation of the angucycline backbone from a single decapolyketide chain, a process catalyzed by a type II polyketide synthase (PKS). The sugar moieties, D-olivose and L-rhodinose, are derived from glucose. The biosynthetic gene cluster for urdamycins in S. fradiae Tü 2717 has been cloned and characterized, revealing the genes responsible for the PKS, as well as for subsequent modifications such as cyclizations, oxidations, and glycosylations.

Key enzymes in the urdamycin biosynthetic pathway include:

-

UrdA and UrdB: Core components of the type II polyketide synthase.

-

UrdE and UrdM: Oxygenases responsible for hydroxylations of the polyketide backbone.

-

UrdG, UrdH, UrdS, UrdT, UrdQ, UrdR, UrdZ1, UrdZ3: Enzymes involved in the biosynthesis of the deoxysugar precursors, NDP-D-olivose and NDP-L-rhodinose.

-

Glycosyltransferases (e.g., UrdGT2): Catalyze the attachment of the sugar moieties to the aglycone.

References

A Technical Guide to the Identification and Characterization of the Urdamycin B Producing Organism: Streptomyces fradiae

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide provides a comprehensive overview of Streptomyces fradiae strain Tü 2717, the primary producer of the angucycline antibiotic Urdamycin B. It covers the organism's identification, characterization, and detailed experimental protocols for cultivation, compound extraction, and genetic manipulation.

Organism Identification and Characterization

The primary producer of this compound is the bacterium Streptomyces fradiae, specifically strain Tü 2717.[1] This strain was first identified as the source of a series of angucycline antibiotics, designated Urdamycins A through F.[1]

Taxonomy

The taxonomic classification of Streptomyces fradiae is as follows:

-

Domain: Bacteria

-

Phylum: Actinomycetota

-

Class: Actinomycetes

-

Order: Kitasatosporales

-

Family: Streptomycetaceae

-

Genus: Streptomyces

-

Species: Streptomyces fradiae

Morphology

Streptomyces fradiae exhibits the characteristic filamentous and spore-forming morphology of the Streptomyces genus.

-

Colony Morphology: On agar plates, colonies are initially smooth and later develop a powdery, soft, and granular appearance due to the formation of aerial mycelium.[2] The color of the aerial and substrate mycelium can vary depending on the culture medium, often appearing tan, gray, creamy, or white.[2] Some strains may produce a deep brown diffusible pigment in liquid culture.[2]

-

Microscopic Features: Microscopically, S. fradiae consists of a network of branching vegetative hyphae. The aerial mycelium differentiates into spore chains, which can be spiral, flexuous, or straight. Electron microscopy of Streptomyces spores reveals surfaces that can be categorized as smooth, warty, spiny, hairy, or rugose, aiding in species differentiation.

This compound Production and Quantitative Data

This compound is a polyketide antibiotic belonging to the angucycline group. It is biosynthesized through a type II polyketide synthase (PKS) pathway. The core angucycline structure is formed from a single decapolyketide chain derived from acetate precursors. The sugar moieties, D-olivose and L-rhodinose, are derived from glucose.

Fermentation Parameters for Urdamycin Production

Optimization of fermentation conditions is critical for maximizing the yield of this compound. While specific yields for this compound are not extensively reported in publicly available literature, the following parameters are crucial for the cultivation of Streptomyces fradiae for Urdamycin production.

| Parameter | Optimal Range/Value | Notes |

| pH | 6.5 - 7.2 | The initial pH of the medium should be adjusted prior to sterilization. |

| Temperature | 25°C - 30°C | Consistent temperature control is essential for reproducible fermentations. |

| Aeration | High | Good aeration, achieved through vigorous shaking and baffled flasks, is required. |

| Agitation | 180 - 250 rpm | Adequate agitation ensures proper mixing and oxygen transfer. |

| Incubation Time | 7 - 10 days | The optimal fermentation time should be determined empirically by monitoring this compound production over time. Shorter fermentation times may lead to the accumulation of different Urdamycin derivatives like Urdamycin G. |

Media Composition

Different media compositions can be utilized for the seed culture and main production phases.

| Medium Component | Seed Medium (R2YE) | Production Medium (AM) |

| Yeast Extract | 5 g/L | 3 g/L |

| Casamino Acids | 0.1 g/L | 5 g/L |

| Glucose | 10 g/L | 10 g/L |

| Soluble Starch | - | 20 g/L |

| K2SO4 | 0.25 g/L | - |

| MgCl2·6H2O | 10.12 g/L | - |

| Trace Element Solution | 2 mL/L | 2 mL/L |

| KH2PO4 | 0.05 g/L | - |

| NaOH | for pH adjustment | for pH adjustment |

| TES Buffer | 5.73 g/L | - |

Experimental Protocols

Cultivation and Fermentation of Streptomyces fradiae Tü 2717

This protocol describes the general procedure for the cultivation of S. fradiae Tü 2717 for the production of this compound.

-

Inoculum Preparation: Aseptically transfer a loopful of S. fradiae spores from a mature agar plate (e.g., HA medium) into a 250 mL flask containing 50 mL of seed medium (e.g., R2YE).

-

Seed Culture Incubation: Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 48-72 hours until dense growth is observed.

-

Production Culture Inoculation: Inoculate the production medium with the seed culture at a ratio of 5% (v/v).

-

Production Fermentation: Incubate the production culture at 28°C and 180 rpm for 7-10 days.

-

Monitoring: Periodically sample the culture to monitor growth and this compound production by HPLC analysis.

References

Unraveling the Molecular Architecture of Urdamycin B: A Technical Guide to Structure Elucidation via NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies and data interpretation central to the structural elucidation of Urdamycin B, a potent angucycline antibiotic. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), we present a comprehensive overview of the analytical workflow, from initial characterization to the final structural assignment. This document serves as a practical resource for professionals in natural product chemistry and drug development, providing detailed experimental protocols, tabulated spectral data, and visual representations of the logical and experimental pathways involved in solving the molecular structure of this complex natural product.

Introduction

This compound is a member of the urdamycin family of angucycline antibiotics, which are produced by various Streptomyces species.[1] These compounds are of significant interest to the pharmaceutical industry due to their pronounced biological activities, including antibacterial and antitumor properties. The complex polyketide-derived aglycone, adorned with deoxysugar moieties, necessitates a sophisticated analytical approach for unambiguous structure determination. This guide focuses on the synergistic application of NMR and mass spectrometry, the cornerstones of modern natural product chemistry, in the structural elucidation of this compound.

Mass Spectrometry Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the initial and critical step in the structure elucidation cascade, providing the elemental composition of the molecule.

Experimental Protocol: HRESIMS

-

Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source is utilized.

-

Sample Preparation : A dilute solution of purified this compound is prepared in a suitable solvent, typically methanol or a mixture of acetonitrile and water, at a concentration of approximately 1-10 µg/mL.

-

Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization : The ESI source is operated in positive or negative ion mode. For this compound, which contains multiple hydroxyl groups, both modes are often tested to determine which provides a more stable and abundant molecular ion.

-

Mass Analysis : The mass spectrum is acquired over a relevant m/z range (e.g., 100-1500 amu). The high-resolution capability of the analyzer allows for the determination of the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Data Processing : The acquired accurate mass is used to calculate the elemental composition using software that considers the isotopic abundance patterns. This provides the molecular formula of this compound, which has been established as C₃₇H₄₆O₁₅.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish the carbon skeleton and the connectivity of all atoms within the this compound molecule.

Experimental Protocols: NMR

-

Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H frequency).

-

1D NMR Experiments :

-

¹H NMR (Proton NMR) : Provides information about the number, chemical environment, and multiplicity of protons. Standard parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR (Carbon-13 NMR) : Provides information about the number and chemical environment of carbon atoms. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.

-

-

2D NMR Experiments :

-

COSY (Correlation Spectroscopy) : Identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH and ³JHH couplings).

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings), which is crucial for assembling the molecular fragments.

-

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as established by extensive spectroscopic analysis.[2][3]

Table 1: ¹H NMR Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 6 | 6.45 | s | |

| 10 | 7.68 | d | 7.8 |

| 11 | 7.35 | d | 7.8 |

| 1' | 5.25 | d | 3.4 |

| 2' | 1.80-1.95 | m | |

| 3' | 3.60-3.70 | m | |

| 4' | 3.15-3.25 | m | |

| 5' | 3.80-3.90 | m | |

| 6' | 1.25 | d | 6.2 |

| 1'' | 4.90 | d | 2.0 |

| 2'' | 2.00-2.15 | m | |

| 3'' | 3.40-3.50 | m | |

| 4'' | 3.05-3.15 | m | |

| 5'' | 3.95-4.05 | m | |

| 6'' | 1.20 | d | 6.0 |

| 1''' | 4.55 | d | 9.5 |

| 2''' | 1.50-1.65 | m | |

| 3''' | 3.30-3.40 | m | |

| 4''' | 2.95-3.05 | m | |

| 5''' | 3.50-3.60 | m | |

| 6''' | 1.15 | d | 6.1 |

| 13-CH₃ | 1.45 | s | |

| 8-OH | 12.50 | s |

Note: Chemical shifts are reported in ppm relative to TMS. Multiplicities are denoted as s (singlet), d (doublet), and m (multiplet). J values represent coupling constants in Hertz.

Table 2: ¹³C NMR Data for this compound

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 205.1 | 7a | 135.2 |

| 2 | 45.3 | 8 | 162.0 |

| 3 | 77.1 | 9 | 145.1 |

| 4 | 35.2 | 10 | 119.5 |

| 4a | 84.5 | 11 | 134.0 |

| 5 | 118.5 | 11a | 115.8 |

| 5a | 140.1 | 12 | 183.5 |

| 6 | 106.2 | 12a | 158.3 |

| 6a | 138.2 | 12b | 83.8 |

| 7 | 190.5 | 13-CH₃ | 30.1 |

| 1' | 95.5 | 1'' | 102.5 |

| 2' | 37.1 | 2'' | 38.2 |

| 3' | 78.5 | 3'' | 78.9 |

| 4' | 75.1 | 4'' | 75.5 |

| 5' | 68.0 | 5'' | 68.3 |

| 6' | 18.2 | 6'' | 18.5 |

| 1''' | 100.8 | 2''' | 40.1 |

| 3''' | 70.2 | 4''' | 72.5 |

| 5''' | 70.8 | 6''' | 18.0 |

Note: Chemical shifts are reported in ppm relative to TMS.

Visualization of the Structure Elucidation Workflow and Key NMR Correlations

The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the key 2D NMR correlations that were instrumental in assembling the planar structure of this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. High-resolution mass spectrometry provides the foundational molecular formula, while a suite of 1D and 2D NMR experiments allows for the meticulous piecing together of the molecular puzzle. The COSY experiment reveals the proton-proton coupling networks within the individual sugar moieties and the aglycone, while the HMBC experiment provides the crucial long-range correlations that link these fragments together. This comprehensive approach, combining detailed experimental protocols with careful data analysis, is essential for the unambiguous determination of complex natural product structures and is a critical component in the pipeline of drug discovery and development. The data and methodologies presented herein provide a robust framework for researchers engaged in the study of angucycline antibiotics and other complex natural products.

References

- 1. Metabolic products of microorganisms. 240. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. II. Structural studies of urdamycins B to F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Angucycline Glycosides from Mangrove-Derived Streptomyces diastaticus subsp. SCSIO GJ056 - PMC [pmc.ncbi.nlm.nih.gov]

Urdamycin B: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Urdamycin B, an angucycline antibiotic, with a specific focus on its efficacy against Gram-positive bacteria. This document compiles quantitative antibacterial data, detailed experimental methodologies, and a proposed mechanism of action to serve as a valuable resource for researchers in the fields of microbiology, natural product chemistry, and antibiotic drug discovery.

Quantitative Antibacterial Spectrum of this compound

This compound has demonstrated notable inhibitory activity against a range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains, providing a clear comparison of its potency. For context, the activities of the related angucyclinone frigocyclinone and the commonly used antibiotics erythromycin and vancomycin are also included.

| Compound | Bacillus subtilis DSM 10 (mM) | Staphylococcus aureus DSM 20231 (mM) | Micrococcus luteus DSM 20030 (mM) | Streptomyces viridochromogenes (DSM 40783) (mM) |

| This compound | 0.016 | 0.032 | 0.008 | 0.008 |

| Frigocyclinone | 0.008 | 0.016 | 0.004 | 0.004 |

| Erythromycin | 0.001 | >0.128 | 0.001 | 0.001 |

| Vancomycin | 0.001 | 0.001 | 0.001 | 0.001 |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial potency of a compound. The following is a detailed methodology for a broth microdilution assay, a standard procedure for determining the MIC of antibacterial agents like this compound against Gram-positive bacteria.

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.

Materials

-

This compound (or other test compounds)

-

Gram-positive bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Sterile saline solution (0.85% NaCl)

-

Spectrophotometer

-

Incubator (37°C)

-

Micropipettes and sterile tips

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Assay Procedure

-

Prepare a stock solution of this compound in a suitable solvent and then dilute it further in MHB to the highest concentration to be tested.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution in MHB. Typically, this is done by adding a volume of the antibiotic solution to the first well and then transferring half of that volume to the subsequent wells containing fresh MHB.

-

Add the standardized bacterial inoculum to each well, ensuring the final volume in each well is consistent.

-

Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only, no inoculum).

-

Seal the plate and incubate at 37°C for 18-24 hours.

Interpretation of Results

Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Proposed Mechanism of Action

While the precise antibacterial mechanism of this compound is not fully elucidated, evidence from related angucycline antibiotics and other polyketides suggests a potential mode of action involving the inhibition of bacterial DNA replication through the targeting of type II topoisomerases, such as DNA gyrase. These enzymes are essential for managing DNA supercoiling during replication and transcription.

Inhibition of DNA Gyrase

DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into the bacterial chromosome. This process is crucial for relieving the topological stress that arises during DNA unwinding. It is proposed that this compound, as an angucycline, may interfere with the function of DNA gyrase, leading to a disruption of DNA replication and ultimately, bacterial cell death.

The following diagram illustrates the proposed inhibitory action of this compound on the DNA gyrase-mediated supercoiling process.

Caption: Proposed inhibition of DNA gyrase by this compound.

Conclusion

This compound demonstrates significant antibacterial activity against a spectrum of Gram-positive bacteria. This technical guide provides essential quantitative data and detailed experimental protocols to aid researchers in further investigating its potential as a therapeutic agent. The proposed mechanism of action, centered on the inhibition of DNA gyrase, offers a logical framework for future studies into its precise molecular interactions and the development of potential resistance mechanisms. Further research is warranted to fully characterize the antibacterial properties and clinical potential of this compound.

The Biological Activity of Urdamycin B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity of Urdamycin B, a glycoside bacterial metabolite belonging to the angucycline class of antibiotics. This compound, produced by Streptomyces species, has demonstrated significant potential as both an antibacterial and an anticancer agent. This document, intended for researchers, scientists, and drug development professionals, details its mechanism of action, quantitative biological data, experimental protocols, and key signaling pathways.

Core Biological Activities

This compound exhibits a dual spectrum of biological activity, making it a compound of considerable interest for therapeutic development. Its primary activities are:

-

Antibacterial Activity: this compound is effective against Gram-positive bacteria.

-

Anticancer Activity: this compound and its analogues have shown potent cytotoxic and antiproliferative effects against various cancer cell lines. This activity is primarily attributed to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.

Quantitative Biological Data

The biological activity of this compound and its closely related analogues has been quantified through various in vitro assays. The following tables summarize the available data.

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration, MIC)

| Bacterial Strain | MIC (μg/mL) |

| Bacillus subtilis ATCC 6633 | 16 |

| Staphylococcus aureus SG 511 | 32 |

| Streptomyces viridochromogenes | 32 |

Table 2: Anticancer Activity of Urdamycin Analogues (GI50, µM)

| Compound | Cell Line | Cancer Type | GI50 (µM)[1][2] |

| Urdamycin W | A549 | Lung Carcinoma | 0.019 |

| Urdamycin W | NUGC-3 | Gastric Cancer | 0.104 |

| Urdamycin W | PC-3 | Prostate Cancer | 0.032 |

| Urdamycin W | MDA-MB-231 | Breast Cancer | 0.045 |

| Urdamycin W | ACHN | Renal Adenocarcinoma | 0.038 |

| Urdamycin W | HCT-15 | Colon Cancer | 0.026 |

| Saquayamycin B | PC-3 | Prostate Cancer | 0.0075 |

| Saquayamycin B | H460 | Lung Cancer | 3.9 |

Mechanism of Action: mTOR Pathway Inhibition

Urdamycins exert their anticancer effects through the potent inhibition of the mTOR signaling pathway. Unlike rapamycin, which primarily targets mTOR Complex 1 (mTORC1), urdamycins have been shown to inactivate both mTORC1 and mTORC2[3][4]. This dual inhibition leads to a more comprehensive shutdown of mTOR signaling, which regulates cell growth, proliferation, survival, and metabolism.

The key molecular events in the mechanism of action include:

-

Inhibition of mTORC1 and mTORC2 phosphorylation: Urdamycins prevent the phosphorylation of mTOR at key sites necessary for the activity of both complexes[4].

-

Downregulation of downstream effectors: This leads to a significant reduction in the phosphorylation of downstream targets of both mTORC1 (such as p70S6K and 4E-BP1) and mTORC2 (such as Akt).

-

Induction of Apoptosis and Autophagy: The comprehensive inhibition of the mTOR pathway by urdamycins triggers programmed cell death (apoptosis) and cellular self-digestion (autophagy) in cancer cells.

Signaling Pathway Diagram

The following diagram illustrates the mTOR signaling pathway and highlights the points of inhibition by this compound.

Caption: mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

a. Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

b. Protocol:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until it reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the adjusted bacterial suspension to each well containing the this compound dilutions.

-

Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines by measuring cell density based on the measurement of cellular protein content.

a. Materials:

-

This compound stock solution

-

Cancer cell lines (e.g., A549, PC-3, MDA-MB-231)

-

Complete cell culture medium

-

96-well cell culture plates

-

Trichloroacetic acid (TCA) solution

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

b. Protocol:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells. The GI50 value is calculated from the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the discovery and initial biological characterization of a natural product like this compound.

Caption: General experimental workflow for natural product discovery.

Conclusion

This compound is a promising bacterial metabolite with potent antibacterial and anticancer activities. Its dual inhibition of mTORC1 and mTORC2 presents a compelling mechanism for cancer therapy. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its analogues as potential therapeutic agents.

References

- 1. New Angucycline Glycosides from a Marine-Derived Bacterium Streptomyces ardesiacus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. indiabioscience.org [indiabioscience.org]

- 4. Molecular Networking and Whole-Genome Analysis Aid Discovery of an Angucycline That Inactivates mTORC1/C2 and Induces Programmed Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

Urdamycin B as a Novel mTOR Inhibitor: A Technical Guide

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy levels, to control essential anabolic and catabolic processes.[3] mTOR operates within two structurally and functionally distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][4] Given its critical role, the mTOR signaling pathway is frequently dysregulated in numerous human diseases, most notably in cancer, making it a prime target for therapeutic intervention.

Urdamycins are a class of angucycline antibiotics produced by Streptomyces bacteria. While research has identified this class of compounds as potent anti-cancer agents, specific mechanistic studies on Urdamycin B's role in mTOR inhibition are not extensively available in the current scientific literature. However, substantial evidence for its close analogues, particularly Urdamycin A and E, demonstrates a robust mechanism of action involving the potent and dual inhibition of both mTORC1 and mTORC2. This guide will, therefore, detail the core mechanism of Urdamycins as novel mTOR inhibitors, using data from these well-studied analogues as a proxy for this compound.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

The primary mechanism by which Urdamycins exert their anti-cancer effects is through the comprehensive shutdown of the mTOR signaling network by inhibiting both mTORC1 and mTORC2. This dual inhibition distinguishes them from first-generation mTOR inhibitors like rapamycin, which primarily acts as an allosteric inhibitor of mTORC1.

-

mTORC1 Inhibition : Urdamycin treatment leads to a significant reduction in the phosphorylation of the main downstream substrates of mTORC1, namely the p70 ribosomal S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inactivation of these effectors halts protein synthesis, a process critical for the rapid growth and proliferation of cancer cells.

-

mTORC2 Inhibition : Unlike rapamycin, Urdamycins also effectively inactivate mTORC2. This is evidenced by the decreased phosphorylation of Akt at serine residue 473 (Ser473), a key downstream target of mTORC2. The inhibition of mTORC2-mediated Akt activation disrupts a critical pro-survival signal, a significant advantage as this pathway can be activated as a resistance mechanism to mTORC1-only inhibitors.

This complete inactivation of the mTOR pathway, targeting both complexes, leads to the induction of both apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells.

Data Presentation

Quantitative data for Urdamycins as direct mTOR kinase inhibitors is still emerging. The tables below summarize the available cytotoxicity data for Urdamycin A and provide a comparative analysis with other well-characterized mTOR inhibitors.

Table 1: Cytotoxicity of Urdamycin A in Cancer Cell Lines Note: These IC50 values represent general cytotoxicity and not the specific IC50 for mTOR kinase inhibition, which requires in vitro kinase assays.

| Cell Line | IC50 (µM) | Assay Type |

| HeLa (Cervical Cancer) | Data not specified | MTT/SRB |

| HCT116 (Colon Cancer) | Data not specified | MTT/SRB |

| PC-3 (Prostate Cancer) | Data not specified | MTT/SRB |

| MDA-MB-231 (Breast Cancer) | Data not specified | MTT/SRB |

Table 2: Comparative Activity of Known mTOR Inhibitors

| Inhibitor | Target(s) | IC50 (mTOR Kinase) | Key Characteristics |

| Urdamycin Analogue (E) | mTORC1 & mTORC2 | Not specified | Potent, dual inactivator of both complexes. |

| OSI-027 | mTORC1 & mTORC2 | 22 nM | Potently inhibits proliferation of rapamycin-sensitive and -insensitive cancer cell lines. |

| Torin 1 | mTORC1 & mTORC2 | 2 nM | Exhibits over 1000-fold selectivity for mTOR over PI3K. |

| Rapamycin | mTORC1 (allosteric) | Does not directly inhibit kinase activity | Primarily cytostatic; incomplete inhibition of all mTORC1 functions. |

Experimental Protocols

The following protocols provide a framework for validating the mechanism of action of a Urdamycin compound as a dual mTORC1/mTORC2 inhibitor.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., HeLa, HCT116, PC-3).

-

Culture Conditions: Culture cells in the recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in appropriate plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the Urdamycin compound from a stock solution (typically in DMSO). Treat cells for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) at the same final concentration used for the highest drug dose.

Western Blot Analysis for mTOR Pathway Inhibition

This is the key assay to confirm the dual inhibition of mTORC1 and mTORC2 by assessing the phosphorylation status of their downstream targets.

-

Protein Extraction:

-

Following treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extracts.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit to ensure equal loading.

-

SDS-PAGE and Transfer:

-

Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins:

-

mTORC1 activity: p-p70S6K (Thr389), total p70S6K, p-4E-BP1 (Thr37/46), total 4E-BP1.

-

mTORC2 activity: p-Akt (Ser473), total Akt.

-

Loading control: GAPDH or β-actin.

-

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate to visualize the protein bands using an imaging system.

-

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels to determine the relative inhibition.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compound and calculate its IC50 value.

-

Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of Urdamycin concentrations as described in Protocol 1.

-

MTT Addition: After the treatment period (e.g., 48 or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: Urdamycin inhibits both mTORC1 and mTORC2 complexes.

Experimental Workflow Diagram

Caption: Workflow for analyzing Urdamycin's effect on mTOR.

References

Unveiling the Anticancer Potential of Urdamycin B: A Technical Guide to its Apoptotic Induction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anticancer properties of Urdamycin B, with a specific focus on its capacity to induce programmed cell death, or apoptosis. While direct quantitative data and detailed experimental protocols for this compound are limited in the current body of research, this document leverages available information on closely related Urdamycin analogues, particularly Urdamycin V and E, to elucidate the probable mechanisms of action. The Urdamycin family of angucycline antibiotics has demonstrated significant potential as anticancer agents, primarily through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway and the induction of p53-independent apoptosis.

Quantitative Data on Urdamycin Anticancer Activity

Recent studies on Urdamycin V have provided valuable quantitative data on its cytotoxic and pro-apoptotic effects on various cancer cell lines. This data, summarized in the tables below, offers a strong indication of the potential efficacy of this compound and other analogues.

| Cell Line | Cancer Type | p53 Status | IC50 Value of Urdamycin V (µM) |

| SiHa | Cervical Cancer | Wild-type (HPV-16 positive) | 10.14 ± 0.84 |

| HeLa | Cervical Cancer | Wild-type (HPV-18 positive) | 12.18 ± 0.54 |

| C33a | Cervical Cancer | Mutant | 7.60 ± 0.74 |

Table 1: Cytotoxicity of Urdamycin V in Cervical Cancer Cell Lines.[1]

| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |

| SiHa | Control (DMSO) | Data not available in cited sources |

| SiHa | Urdamycin V (at IC50) | Data not available in cited sources |

| C33a | Control (DMSO) | Data not available in cited sources |

| C33a | Urdamycin V (at IC50) | Data not available in cited sources |

Table 2: Urdamycin V-Induced Apoptosis in Cervical Cancer Cell Lines. Note: While studies confirm apoptosis induction, specific quantitative data from Annexin V assays were not available in the reviewed literature.

Signaling Pathways of Urdamycin-Induced Apoptosis

Urdamycins, including variants E and V, have been shown to induce apoptosis through the inhibition of the mTOR signaling pathway, a critical regulator of cell growth and proliferation.[2][3] Notably, this inhibition affects both mTOR Complex 1 (mTORC1) and mTORC2, leading to a comprehensive shutdown of downstream signaling.[2][3] Furthermore, Urdamycins can trigger apoptosis in a p53-independent manner, which is a significant advantage for treating cancers with mutated or non-functional p53.

Figure 1: this compound Inhibition of the mTOR Signaling Pathway.

The inhibition of mTORC1 and mTORC2 by this compound disrupts downstream signaling cascades that are essential for cancer cell survival and proliferation.

Figure 2: p53-Independent Apoptosis Induced by this compound.

Experimental Protocols

The following sections detail generalized protocols for the key experiments used to assess the anticancer properties of compounds like this compound. These protocols are based on standard laboratory practices and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Figure 3: Experimental Workflow for MTT Assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in the target cells by treating them with this compound at the desired concentration and for the appropriate duration. Include an untreated control group.

-

Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.

Materials:

-

Treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-mTOR, p-Akt, cleaved caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Lyse the treated and control cells in lysis buffer on ice.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL reagents and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

While further research is required to fully characterize the anticancer properties of this compound, the available evidence from related compounds strongly suggests its potential as a therapeutic agent. Its ability to inhibit the mTOR pathway and induce p53-independent apoptosis makes it a promising candidate for the treatment of a variety of cancers, including those resistant to conventional therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanisms of action of this compound and its potential clinical applications.

References

Urdamycin B Cytotoxicity in L1210 Leukemia Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin B, a member of the angucycline class of antibiotics, is a secondary metabolite produced by Streptomyces fradiae.[1][2] These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including potent antibacterial and antitumor properties. Notably, urdamycins have demonstrated bioactivity against the stem cells of murine L1210 leukemia, highlighting their potential as novel therapeutic agents in oncology.[1] This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on L1210 leukemia cells, detailing available data, experimental methodologies, and postulated signaling pathways. While specific quantitative data for this compound in L1210 cells is limited in publicly available literature, this guide synthesizes existing knowledge on related compounds and general mechanisms in leukemia to provide a robust framework for future research and drug development efforts.

Quantitative Cytotoxicity Data

Table 1: Cytotoxicity of Related Angucycline Antibiotics Against Various Cancer Cell Lines

| Compound | Cell Line(s) | IC50/GI50 (µM) | Reference |

| Saquayamycin B | HepG-2, SMMC-7721, plc-prf-5 | 0.135, 0.033, 0.244 | |

| Urdamycin W | Six cancer cell lines | 0.019–0.104 | |

| Moromycin B | Breast cancer cell lines | 0.16 - 0.67 | |

| Saquayamycin B1 | Breast cancer cell lines | 0.16 - 0.67 |

Postulated Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on studies of related urdamycins and other angucycline antibiotics, the cytotoxic effects of this compound in L1210 leukemia cells are likely mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Urdamycin E has been shown to induce both apoptosis and autophagy in cancer cells. Similarly, Urdamycin V induces p53-independent apoptosis in cervical cancer cells. The angucyclinone antibiotic chemomicin has also been demonstrated to induce apoptosis in human tumor cells through the activation of caspase-3, -7, -8, and -9, cleavage of PARP, and disruption of the mitochondrial membrane potential. It is highly probable that this compound triggers a similar apoptotic cascade in L1210 cells, involving either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or both.

Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. For instance, maduramicin, another polyether antibiotic, has been shown to arrest myocardial cells at the G0/G1 phase of the cell cycle. Rapamycin, an mTOR inhibitor, is known to cause a G1 cell cycle arrest. Given that other Urdamycins have been shown to inhibit the mTOR pathway, it is plausible that this compound could induce cell cycle arrest in L1210 cells, potentially at the G1/S or G2/M checkpoint, by modulating the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathways

The precise signaling pathways modulated by this compound in L1210 cells have not been explicitly elucidated. However, research on other urdamycins and related compounds in different cancer models provides strong indications of the likely molecular targets.

The PI3K/Akt/mTOR Pathway

A significant body of evidence points towards the mTOR signaling pathway as a key target for urdamycins. Urdamycin E has been shown to inactivate both mTORC1 and mTORC2 complexes, leading to the inhibition of downstream signaling. Urdamycin V also appears to act through the mTORC2/Akt/p38/Erk pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival in many cancers, including leukemia. Therefore, it is highly probable that this compound exerts its cytotoxic effects in L1210 cells by inhibiting this crucial signaling cascade.

Caption: Postulated mTOR signaling pathway inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the cytotoxicity of this compound in L1210 leukemia cells. These are generalized protocols that should be optimized for specific experimental conditions.

Cell Culture

L1210 murine leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

-

Cell Seeding: L1210 cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium and incubated overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a range predicted to include the IC50 value. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed L1210 cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat L1210 cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Conclusion and Future Directions

This compound holds promise as a cytotoxic agent against L1210 leukemia cells. While direct experimental data is currently sparse, evidence from related angucycline compounds strongly suggests that its mechanism of action involves the induction of apoptosis and cell cycle arrest, likely through the inhibition of key signaling pathways such as the PI3K/Akt/mTOR cascade.

Future research should focus on:

-

Determining the precise IC50 value of this compound in L1210 cells.

-

Elucidating the specific apoptotic pathways (intrinsic vs. extrinsic) activated by this compound.

-

Identifying the specific phase of cell cycle arrest induced by this compound and the molecular players involved.

-

Confirming the role of the PI3K/Akt/mTOR pathway and exploring other potential signaling targets through phosphoproteomics and transcriptomic analyses.

A thorough investigation of these aspects will be crucial for the further development of this compound as a potential therapeutic agent for leukemia.

References

- 1. Metabolic products of microorganisms. 234. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. I. Isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic products of microorganisms. 240. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. II. Structural studies of urdamycins B to F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angucycline Glycosides from an Intertidal Sediments Strain Streptomyces sp. and Their Cytotoxic Activity against Hepatoma Carcinoma Cells [mdpi.com]

The Arsenal of Actinomycetes: A Technical Guide to Anticancer Compounds from Streptomyces

For: Researchers, Scientists, and Drug Development Professionals

The genus Streptomyces stands as a cornerstone in the history of natural product discovery, responsible for producing a significant portion of clinically used antibiotics. Beyond their antimicrobial prowess, these filamentous bacteria are a prolific source of secondary metabolites with potent anticancer activity. These compounds, possessing diverse chemical structures and mechanisms of action, have provided foundational scaffolds for chemotherapy and continue to offer promising leads for novel therapeutic development.

This technical guide provides an in-depth overview of key anticancer natural products derived from Streptomyces. It details their mechanisms of action, summarizes their cytotoxic efficacy in structured tables, provides detailed protocols for essential evaluation assays, and visualizes the complex biological pathways and workflows involved.

Featured Anticancer Agents from Streptomyces

This guide focuses on a selection of well-characterized and clinically relevant compounds, showcasing the chemical and functional diversity of Streptomyces metabolites.

Doxorubicin: The Archetypal Anthracycline

Isolated from Streptomyces peucetius, doxorubicin is one of the most effective and widely used chemotherapeutic agents.[1] Its primary mechanism involves DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and the activation of apoptotic pathways.[2][3] Additionally, doxorubicin can generate reactive oxygen species (ROS), which contribute to cellular damage.[2][4]

Mechanism of Action: DNA Damage and Apoptosis Induction

Doxorubicin triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. DNA damage activates the intrinsic pathway, leading to the release of cytochrome c from the mitochondria. This event initiates the formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3. Doxorubicin can also stimulate the extrinsic pathway by upregulating death receptors like Fas, leading to the activation of caspase-8, which then activates downstream executioner caspases.

Quantitative Data: Cytotoxicity of Doxorubicin

| Cell Line | Cancer Type | IC50 Value | Citation |

| M1/2 | Murine Leukemia | ~0.05 µM | |

| p53ts-53 | Murine Leukemia (p53 mutant) | ~0.02 µM | |

| p53ts-63 | Murine Leukemia (p53 mutant) | ~0.02 µM | |

| SQUU-A | Squamous Cell Carcinoma | ~60 µM (WST-8) | |

| SQUU-A | Squamous Cell Carcinoma | ~4 µM (RTCA) |

Mitomycin C: A Bioreductive Alkylating Agent

Mitomycin C (MMC), produced by Streptomyces caespitosus, is an antitumor antibiotic that functions as a potent DNA crosslinker. It is a prodrug that requires enzymatic reduction to become a reactive bis-electrophilic intermediate. This activated form alkylates DNA, preferentially at guanine residues, leading to the formation of DNA monoadducts and highly cytotoxic interstrand cross-links (ICLs). These ICLs physically block DNA replication and transcription, triggering cell cycle arrest and apoptosis.

Mechanism of Action: DNA Cross-linking and Cell Death Pathways

MMC-induced DNA damage can activate both p53-dependent and p53-independent cell death pathways. In cells with functional p53, DNA damage leads to p53 activation, which in turn can induce apoptosis. MMC has been shown to activate initiator caspase-8 and executioner caspase-3. In p53-deficient cells, MMC can still induce cell death, which may involve the activation of poly(ADP-ribose) polymerase (PARP) and depletion of Chk1 kinase, potentially leading to a form of programmed necrosis. Furthermore, MMC can sensitize cancer cells to TRAIL-induced apoptosis by upregulating death receptors DR4 and DR5.

Quantitative Data: Cytotoxicity of Mitomycin C

| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Citation |

| HCT116 | Colon Carcinoma | 6 | ~17.9 | |

| HCT116b | Colon Carcinoma (Resistant) | 10 | ~29.9 | |

| HCT116-44 | Colon Carcinoma (Acquired Resistance) | 50 | ~149.3 | |

| FaDu- parental | Head and Neck Squamous Cell Carcinoma | - | 0.44 | |

| JSQ3 | Head and Neck Squamous Cell Carcinoma | - | 0.48 | |

| CAL27 | Head and Neck Squamous Cell Carcinoma | - | 0.12 |

Note: IC50 values were converted from µg/mL to µM using the molecular weight of Mitomycin C (~334.33 g/mol ).

Bleomycin: A Glycopeptide DNA Damaging Agent

Bleomycin, a glycopeptide mixture isolated from Streptomyces verticillus, exerts its anticancer effect by inducing DNA strand breaks. The molecule binds to DNA and chelates metal ions, particularly iron (Fe²⁺), which then reacts with molecular oxygen to produce superoxide and hydroxyl radicals. These reactive oxygen species attack the phosphodiester backbone of DNA, causing both single- and double-strand breaks. This extensive DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to apoptosis.

Mechanism of Action: DNA Damage Response and Apoptosis

Bleomycin-induced DNA double-strand breaks (DSBs) activate the DNA Damage Response (DDR) pathway. A key event is the phosphorylation of the histone variant H2AX (forming γH2AX), which serves as a scaffold for the recruitment of DNA repair proteins. If the damage is too severe to be repaired, apoptotic pathways are initiated. Bleomycin can activate the p53 tumor suppressor protein, which in turn can induce the expression of pro-apoptotic proteins. The cell death cascade involves the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3 and -6), leading to the characteristic hallmarks of apoptosis.

Quantitative Data: Cytotoxicity of Bleomycin

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| KB | Oral Cancer | ~3.3 (Conventional) | |

| HCT116 | Colon Cancer | 0.0011 | |

| A549 | Lung Cancer | 0.0028 | |

| HeLa | Cervical Cancer | 0.0018 | |

| HepG2 | Liver Cancer | 0.0041 | |

| ACHN (parental) | Renal Cancer | 0.01 µg/mL (~0.007 µM) | |

| ACHN (resistant) | Renal Cancer | 0.29 - 0.74 µg/mL (~0.2 - 0.5 µM) |

Note: IC50 values for ACHN cells were converted from µg/mL to µM using an approximate molecular weight for Bleomycin (~1415 g/mol ).

Salinomycin: A Cancer Stem Cell Inhibitor

Isolated from Streptomyces albus, Salinomycin is a polyether ionophore antibiotic that has garnered significant attention for its ability to selectively target and kill cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells thought to be responsible for tumor initiation, metastasis, and relapse. Salinomycin's unique activity against this resilient cell population makes it a promising therapeutic agent.

Mechanism of Action: Wnt/β-catenin Inhibition and Ionophore Activity

One of the primary mechanisms of Salinomycin is the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for stem cell maintenance. Salinomycin can interfere with the Wnt co-receptor LRP6, blocking its phosphorylation and inducing its degradation. This prevents the stabilization of β-catenin, halting the transcription of Wnt target genes. Additionally, as a potassium ionophore, Salinomycin disrupts ion gradients across cellular membranes, particularly the endoplasmic reticulum (ER). This leads to ER stress and the release of Ca²⁺, which can further inhibit Wnt signaling and induce apoptosis.

Quantitative Data: Cytotoxicity of Salinomycin

| Cell Line | Cell Type | IC50 Value (µM) | Time | Citation |

| MCF-7 | Breast Adenocarcinoma | 1.1 | 24h | |

| MCF-7 | Breast Adenocarcinoma | 0.8 | 48h | |

| MCF-7 | Breast Adenocarcinoma | 0.5 | 72h | |

| HB4a | Non-tumor Breast | 1.5 | 24h | |

| HB4a | Non-tumor Breast | 1.2 | 48h | |

| HB4a | Non-tumor Breast | 1.0 | 72h | |

| MDA-MB-231 | Breast Cancer (CSC model) | 4.9 ± 1.6 | 72h | |

| MCF 10A | Non-cancerous Breast | 0.1 ± 0.02 | 72h | |

| HMLER CD24low/CD44high | Breast CSC-like | 0.003 - 0.009 (for derivatives) | 72h |

Staurosporine: A Potent Kinase Inhibitor and Apoptosis Inducer

Staurosporine, originally isolated from Streptomyces staurosporeus, is a microbial alkaloid known as a potent, albeit non-selective, inhibitor of a wide range of protein kinases. It functions by competing with ATP for the binding site on the kinase catalytic domain. Its ability to inhibit numerous kinases, including Protein Kinase C (PKC), PKA, and CaM kinase II, allows it to interfere with a multitude of signaling pathways that regulate cell proliferation, differentiation, and survival. Consequently, staurosporine is widely used as a tool compound in research to induce apoptosis in a variety of cell types.

Mechanism of Action: Broad Kinase Inhibition Leading to Apoptosis

By broadly inhibiting protein kinases, staurosporine disrupts the delicate balance of phosphorylation events that sustain cell survival signals. This disruption leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis. Key events include the activation of pro-apoptotic Bcl-2 family proteins (like Bax and Bak), which leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, prominently featuring the executioner caspase-3.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mitomycin C potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]

Angucycline Antibiotics: A Technical Guide to Discovery and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angucycline antibiotics represent the largest and most diverse family of polycyclic aromatic polyketides, a class of natural products renowned for their significant biological activities.[1] Primarily produced by actinomycetes, particularly of the genus Streptomyces, these compounds are characterized by a unique benz[a]anthracene carbon framework.[2] Their extensive chemical diversity, arising from variations in glycosylation patterns, oxygenation, and rearrangements of the core structure, has led to a broad spectrum of therapeutic potential, including antibacterial, anticancer, and antiviral properties. Despite their promise, challenges such as toxicity and solubility have historically hindered their clinical development. This technical guide provides an in-depth overview of the discovery, biosynthesis, and therapeutic landscape of angucycline antibiotics, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Data Presentation: Biological Activities of Angucycline Antibiotics

The therapeutic potential of angucycline antibiotics is underscored by their potent biological activities against various cancer cell lines and pathogenic bacteria. The following tables summarize the reported cytotoxic and antimicrobial activities of selected angucycline compounds.

Table 1: Cytotoxic Activity of Angucycline Antibiotics Against Human Cancer Cell Lines

| Angucycline Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Landomycin E | Multidrug-resistant cancer cells | Potent activity | |

| Moromycin B | MCF-7, MDA-MB-231, BT-474 | 0.16 - 0.67 | |

| Saquayamycin B₁ | MCF-7, MDA-MB-231, BT-474 | 0.16 - 0.67 | |

| Saquayamycin B | MCF-7, MDA-MB-231, BT-474 | 0.16 - 0.67 | |

| Grincamycin L-N | A549, H157, MCF7, MDA-MB-231, HepG2 | Significant cytotoxicity | |

| Rabelomycin | A549, H157, MCF7, MDA-MB-231, HepG2 | Significant cytotoxicity | |